molecular formula C8H9ClN6 B8661647 N'-(6-chloro-7H-purin-2-yl)-N,N-dimethylmethanimidamide CAS No. 149948-29-8

N'-(6-chloro-7H-purin-2-yl)-N,N-dimethylmethanimidamide

Cat. No. B8661647
Key on ui cas rn: 149948-29-8
M. Wt: 224.65 g/mol
InChI Key: XTRMSUBJBHWPSV-UHFFFAOYSA-N
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Patent
US05391733

Procedure details

115.0 g (0.75 mol) of phosphorus oxychloride was added to 263.1 g (3.6 mol) of N,N-dimethylformamide, and 45.3 g (0.3 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 5 hours. After cooling, the reaction mixture was added to 1500 ml of water containing 315.0 g (3.75 mol) of sodium hydrogen carbonate. The precipitating crystal was collected by filtration and washed with 500 ml of water to yield a crystal of 2-dimethylaminomethyleneamino-6-chloropurine, whose properties are as follows:
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
263.1 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][N:7]([CH3:10])[CH:8]=O.[NH:11]1[C:20](=O)[C:19]2[NH:18][CH:17]=[N:16][C:15]=2[N:14]=[C:12]1[NH2:13].O.C(=O)([O-])O.[Na+]>>[CH3:6][N:7]([CH:8]=[N:13][C:12]1[N:14]=[C:15]2[C:19]([NH:18][CH:17]=[N:16]2)=[C:20]([Cl:3])[N:11]=1)[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
263.1 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
45.3 g
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitating crystal was collected by filtration
WASH
Type
WASH
Details
washed with 500 ml of water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(C)C=NC1=NC(=C2NC=NC2=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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